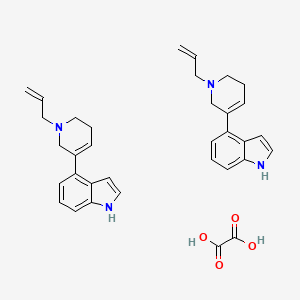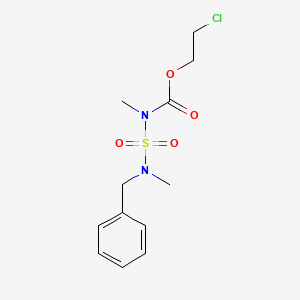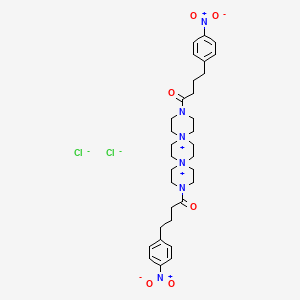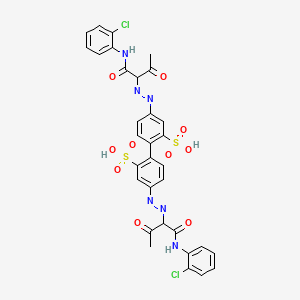
4,4'-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound characterized by its unique structure, which includes azo groups, biphenyl units, and sulfonic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid typically involves multiple steps, including the formation of azo bonds and the introduction of sulfonic acid groups. The process begins with the diazotization of aniline derivatives, followed by coupling reactions with biphenyl compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific catalysts to facilitate the reactions.
Major Products
Scientific Research Applications
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biological marker and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable azo bonds and vibrant colors.
Mechanism of Action
The mechanism of action of 4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo redox reactions, influencing cellular processes and signaling pathways. Its sulfonic acid groups enhance solubility and facilitate interactions with various enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Similar in structure but with amino groups instead of azo groups.
4,4’-Dinitro-2,2’-stilbenedisulfonic acid: Contains nitro groups, leading to different reactivity and applications.
4,4’-Bis(2-sulfostyryl)biphenyl: Another biphenyl derivative with sulfonic acid groups, used in optical brighteners.
Uniqueness
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its combination of azo groups, biphenyl units, and sulfonic acid functionalities. This unique structure imparts specific chemical reactivity, biological activity, and industrial applications that distinguish it from other similar compounds.
Properties
CAS No. |
84682-06-4 |
|---|---|
Molecular Formula |
C32H26Cl2N6O10S2 |
Molecular Weight |
789.6 g/mol |
IUPAC Name |
5-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H26Cl2N6O10S2/c1-17(41)29(31(43)35-25-9-5-3-7-23(25)33)39-37-19-11-13-21(27(15-19)51(45,46)47)22-14-12-20(16-28(22)52(48,49)50)38-40-30(18(2)42)32(44)36-26-10-6-4-8-24(26)34/h3-16,29-30H,1-2H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50) |
InChI Key |
QXCZMNROCAUFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4Cl)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


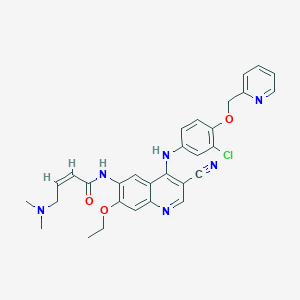


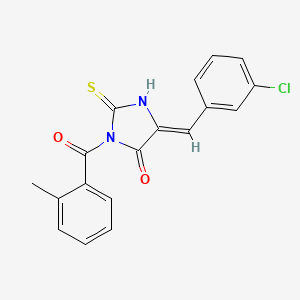
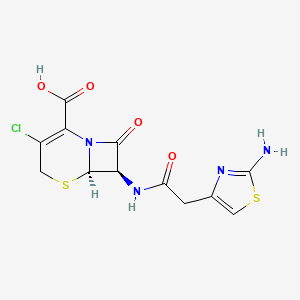
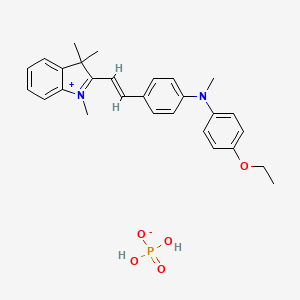
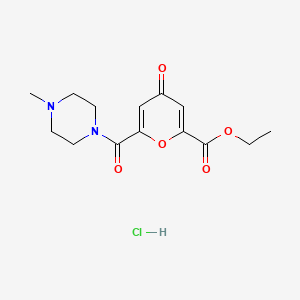
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)

